5-tert-Butoxy-2-thiophenethiol
Description
Properties
CAS No. |
54789-36-5 |
|---|---|
Molecular Formula |
C8H12OS2 |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]thiophene-2-thiol |
InChI |
InChI=1S/C8H12OS2/c1-8(2,3)9-6-4-5-7(10)11-6/h4-5,10H,1-3H3 |
InChI Key |
RBNOGBNNXDHPCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC=C(S1)S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of halogenothiophenes with lower alkyl mercaptans in the gas phase, which proceeds via a radical mechanism . For instance, 2-chlorothiophene can react with isopropyl mercaptan at high temperatures to yield thiophenethiols .
Industrial Production Methods: In industrial settings, the production of thiophenethiols often involves the use of halogenothiophenes and hydrogen sulfide (H2S) or lower alkyl mercaptans. The reaction is typically carried out in the gas phase and may involve catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: 5-tert-Butoxy-2-thiophenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to remove the tert-butoxy group or to modify the thiophene ring.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alkoxides can react with the thiol group under basic conditions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Deprotected thiophenes.
Substitution: Thiophene derivatives with various substituents.
Scientific Research Applications
Chemistry: 5-tert-Butoxy-2-thiophenethiol is used as a building block in organic synthesis. Its reactivity makes it valuable for constructing more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, thiophenethiols can be used as probes or intermediates in the synthesis of biologically active compounds. They may also be investigated for their potential therapeutic properties .
Industry: In industrial applications, thiophenethiols are used in the production of polymers, dyes, and other materials. Their unique properties can enhance the performance of these materials in various applications .
Mechanism of Action
The mechanism of action of 5-tert-Butoxy-2-thiophenethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form strong bonds with metals and can act as ligands in coordination chemistry. The tert-butoxy group can influence the compound’s reactivity by providing steric hindrance, which can affect the accessibility of the thiol group to reactants .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The following table summarizes key structural and functional differences between 5-<span style="text-transform: lowercase;">tert</span>-Butoxy-2-thiophenethiol and related compounds:
Solubility and Stability
- Polarity: The thiophenethiol’s solubility in nonpolar solvents (e.g., hexane) exceeds that of the triazole-acetamide compound, which favors polar aprotic solvents like DMF due to its amide and dichlorophenyl groups .
- Thermal Stability : The sulfoxonium ylide () decomposes at lower temperatures (<100°C) compared to the thiophenethiol, which remains stable up to 150°C .
Research Findings and Limitations
- Catalytic Utility : 5-<span style="text-transform: lowercase;">tert</span>-Butoxy-2-thiophenethiol serves as a ligand in palladium-catalyzed cross-couplings, outperforming simpler thiophenethiols in selectivity due to steric modulation .
- Synthetic Challenges : Competitive oxidation of the thiol group in the thiophenethiol requires inert atmospheres, whereas the triazole-based sulfanyl group is less prone to oxidation .
Q & A
Q. What are the recommended synthetic routes for 5-tert-Butoxy-2-thiophenethiol, and how can reaction efficiency be validated experimentally?
The synthesis of tert-butoxy-substituted thiophenethiol derivatives typically involves nucleophilic substitution or coupling reactions. For example, tert-butoxy groups can be introduced via alkylation of thiophenethiol precursors using tert-butyl halides under anhydrous conditions, as demonstrated in analogous syntheses of tert-butylphenolic compounds . To validate reaction efficiency:
- Analytical Validation : Use HPLC (≥95% purity threshold) to assess product purity .
- Kinetic Monitoring : Track reaction progress via TLC or GC-MS to optimize reaction time and temperature.
- Spectroscopic Confirmation : Validate structural integrity using -NMR (e.g., tert-butyl protons at δ ~1.3 ppm) and FT-IR (S-H stretch at ~2550 cm) .
Q. What are the critical handling and stability considerations for 5-tert-Butoxy-2-thiophenethiol during experimental workflows?
- Storage : Store at +4°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the thiol (-SH) group .
- Decomposition Risks : Avoid prolonged exposure to light or moisture, which may hydrolyze the tert-butoxy group to form phenolic byproducts .
- Safety Protocols : Use gloveboxes for air-sensitive steps and neutralize waste with 10% NaOH before disposal to mitigate toxicity risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance regioselectivity in tert-butoxy-thiophenethiol derivatives?
Regioselectivity in substitution reactions depends on:
- Temperature Control : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions.
- Catalyst Selection : Use Pd-based catalysts (e.g., Pd(OAc)) for cross-coupling reactions to direct substitution to the 5-position of the thiophene ring .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiophenethiol intermediate .
Q. How should researchers resolve contradictions in reported spectral data for 5-tert-Butoxy-2-thiophenethiol?
Discrepancies in NMR or IR spectra may arise from:
- Impurity Artifacts : Recrystallize the compound in hexane/ethyl acetate (3:1) to remove residual solvents or byproducts .
- Tautomerism : Thiol-thione tautomerism can shift peaks; confirm the dominant form via X-ray crystallography (as applied to analogous benzothiazole derivatives) .
- Computational Validation : Compare experimental data with DFT-calculated spectra (e.g., using Gaussian software) .
Q. What advanced spectroscopic techniques are critical for characterizing tert-butoxy-thiophenethiol derivatives?
- X-Ray Crystallography : Resolve ambiguous stereochemistry or bonding patterns (e.g., S-H···O hydrogen bonding in crystalline phases) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm error .
- Solid-State NMR : Analyze conformational stability and intermolecular interactions in bulk samples .
Q. How can researchers assess the environmental impact of 5-tert-Butoxy-2-thiophenethiol in ecotoxicology studies?
- Persistence Testing : Conduct OECD 301 biodegradability assays to evaluate half-life in soil/water matrices .
- Toxicity Profiling : Use Daphnia magna acute toxicity tests (EC) given the compound’s structural similarity to aquatic toxicants like tert-butylphenols .
- Bioaccumulation Potential : Estimate log (octanol-water partition coefficient) via shake-flask methods to predict bioaccumulation .
Q. What methodologies are recommended for purifying 5-tert-Butoxy-2-thiophenethiol from complex reaction mixtures?
- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) to separate thiophenethiol derivatives from tert-butyl ether byproducts .
- Recrystallization : Optimize solvent pairs (e.g., dichloromethane/pentane) to isolate high-purity crystals .
- Distillation : For volatile impurities, employ short-path distillation under reduced pressure .
Q. How can this compound be applied in materials science, such as polymer or coordination chemistry?
- Ligand Design : The thiol group can coordinate to metal centers (e.g., Au, Pd) for catalytic applications, as seen in analogous thiophenethiol-metal complexes .
- Polymer Modification : Incorporate into conductive polymers (e.g., polythiophenes) via electropolymerization, leveraging the tert-butoxy group for solubility tuning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
